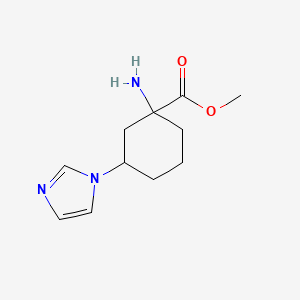
2-Chloro-1-benzothiophene-5-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-benzothiophene-5-sulfonylchloride: is a versatile chemical compound with the molecular formula C8H4Cl2O2S2 and a molecular weight of 267.16 . It is a derivative of benzothiophene, featuring a chlorine atom at the 2-position and a sulfonyl chloride group at the 5-position. This compound is known for its unique properties and is widely used in scientific research and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-benzothiophene-5-sulfonylchloride . One common method is the chlorination of benzothiophene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting 2-chlorobenzothiophene is then treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of This compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-benzothiophene-5-sulfonylchloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives such as 2-chloro-1-benzothiophene-5-sulfonic acid.
Reduction: : Reduction reactions can lead to the formation of 2-chloro-1-benzothiophene-5-sulfonic acid derivatives.
Substitution: : The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles to form different products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: : 2-chloro-1-benzothiophene-5-sulfonic acid
Reduction: : Reduced derivatives of 2-chloro-1-benzothiophene-5-sulfonic acid
Substitution: : Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Chloro-1-benzothiophene-5-sulfonylchloride: is widely used in scientific research due to its unique chemical properties. It is employed in the development of new materials, pharmaceuticals, and as a reagent in organic synthesis. Its applications include:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the study of biological systems and the development of bioactive compounds.
Medicine: : Investigated for its potential therapeutic properties in drug discovery.
Industry: : Utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-1-benzothiophene-5-sulfonylchloride exerts its effects involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable products. The compound's reactivity makes it a valuable tool in organic synthesis and material science.
Comparaison Avec Des Composés Similaires
2-Chloro-1-benzothiophene-5-sulfonylchloride: is compared with other similar compounds such as 5-chloro-1-benzothiophene-2-sulfonyl chloride . While both compounds share similar structural features, This compound is unique in its reactivity and applications. Other similar compounds include:
5-chloro-1-benzothiophene-2-sulfonyl chloride
2-chloro-1-benzothiophene-3-sulfonyl chloride
2-chloro-1-benzothiophene-4-sulfonyl chloride
These compounds differ in the position of the chlorine and sulfonyl chloride groups, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C8H4Cl2O2S2 |
|---|---|
Poids moléculaire |
267.2 g/mol |
Nom IUPAC |
2-chloro-1-benzothiophene-5-sulfonyl chloride |
InChI |
InChI=1S/C8H4Cl2O2S2/c9-8-4-5-3-6(14(10,11)12)1-2-7(5)13-8/h1-4H |
Clé InChI |
BUAOGVPNBGUQOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)



![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
